molecular formula C11H11N5 B6142903 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine CAS No. 1152842-13-1

1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine

Cat. No. B6142903
CAS RN: 1152842-13-1
M. Wt: 213.24 g/mol
InChI Key: BTIHVTVZWXPXBM-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications . The compound “1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine” falls under this category.


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is considered as privileged structures because of their occurrence in many natural products .


Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods provided herein is organized into sections covering the main metal-free methods structured by the type of the reacting species, leading to the formation of similar final products .

Scientific Research Applications

Therapeutic Agent for Piroplasm Infection

This compound has been identified as a highly potent therapeutic agent against piroplasm infections. In vitro studies have shown that imidazo[1,2-a]pyridine derivatives can clear parasitized red blood cells (pRBCs) cultured with various piroplasm species . This application is particularly significant in the field of parasitology and infectious diseases.

Antileishmanial and Antimalarial Agent

The structural analogs of 1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine have been evaluated for their antileishmanial and antimalarial properties. These studies include molecular docking to understand the interaction with biological targets . This highlights the compound’s potential in developing treatments for leishmaniasis and malaria.

Organic Synthesis and Pharmaceutical Chemistry

As a valuable heterocyclic scaffold, this compound is utilized in organic synthesis and pharmaceutical chemistry. Its direct functionalization is considered one of the most efficient strategies for constructing imidazo[1,2-a]pyridine derivatives, which are crucial in drug development .

Development of New Drugs

Imidazole-containing compounds, like 1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine , are known for their broad range of chemical and biological properties. They serve as a synthon in the development of new drugs, offering various pharmacological activities such as antibacterial, antifungal, and antiviral activities .

Material Science Applications

The imidazo[1,2-a]pyridine moiety is useful in material science due to its structural character. It can be synthesized from easily available chemicals, making it a desirable component in various branches of chemistry, including material science .

Luminescent and Versatile Scaffolds

Derivatives of imidazo[1,2-a]pyridine are used in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging. This class of aromatic heterocycles has shown great potential in several research areas .

Future Directions

The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This Mini-Review summarizes the most effective recent protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .

properties

IUPAC Name

1-(imidazo[1,2-a]pyridin-2-ylmethyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c12-9-5-13-16(6-9)8-10-7-15-4-2-1-3-11(15)14-10/h1-7H,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIHVTVZWXPXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN3C=C(C=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine

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